molecular formula C10H12BrNO2 B14024989 1-Bromo-2-(tert-butyl)-3-nitrobenzene

1-Bromo-2-(tert-butyl)-3-nitrobenzene

Cat. No.: B14024989
M. Wt: 258.11 g/mol
InChI Key: WICKDQGEVXDWGK-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-butyl)-3-nitrobenzene is an organic compound characterized by a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-2-(tert-butyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Products include 2-(tert-butyl)-3-nitrophenol, 2-(tert-butyl)-3-nitroaniline, or 2-(tert-butyl)-3-nitrothiophenol.

    Reduction: The major product is 2-(tert-butyl)-3-aminobromobenzene.

    Oxidation: Products include tert-butyl alcohol or tert-butyl hydroperoxide.

Scientific Research Applications

1-Bromo-2-(tert-butyl)-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use it to study the effects of nitro and tert-butyl groups on biological systems, including enzyme interactions and cellular responses.

    Medicinal Chemistry: It is investigated for its potential as a building block in the design of new drugs with specific biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

    Reduction: The nitro group undergoes a series of electron transfer reactions, leading to the formation of an amino group.

    Oxidation: The tert-butyl group undergoes oxidation through the formation of radical intermediates, resulting in the formation of alcohol or hydroperoxide.

Comparison with Similar Compounds

1-Bromo-2-(tert-butyl)-3-nitrobenzene can be compared with similar compounds to highlight its uniqueness:

    1-Bromo-4-tert-butylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Bromo-2-methylpropane: Contains a bromine atom and a tert-butyl group but lacks the aromatic ring and nitro group, resulting in different reactivity and applications.

    1-Bromo-3-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-bromo-2-tert-butyl-3-nitrobenzene

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)9-7(11)5-4-6-8(9)12(13)14/h4-6H,1-3H3

InChI Key

WICKDQGEVXDWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1Br)[N+](=O)[O-]

Origin of Product

United States

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